5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

Catalog No.
S2800468
CAS No.
89439-58-7
M.F
C33H40O20
M. Wt
756.663
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydr...

CAS Number

89439-58-7

Product Name

5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

IUPAC Name

5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

Molecular Formula

C33H40O20

Molecular Weight

756.663

InChI

InChI=1S/C33H40O20/c1-10-19(37)23(41)26(44)31(48-10)47-9-17-21(39)25(43)28(46)33(52-17)53-30-22(40)18-14(36)6-12(35)7-15(18)50-29(30)11-2-4-13(5-3-11)49-32-27(45)24(42)20(38)16(8-34)51-32/h2-7,10,16-17,19-21,23-28,31-39,41-46H,8-9H2,1H3/t10-,16+,17+,19-,20+,21+,23+,24-,25-,26+,27+,28+,31+,32+,33-/m0/s1

InChI Key

FYJOVKRHRUYSLY-QDSFYBSMSA-N

SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)O

Solubility

not available
Kaempferol 3-rutinoside 4'-glucoside (KRG) is a flavonoid glycoside found in various plant species, including Sophora japonica, Ginkgo biloba, and Moringa oleifera. It has attracted increasing attention in recent years due to its potential biological and pharmaceutical applications. In this paper, we will provide an overview of KRG, including its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations and future directions.
KRG, also known as nicotiflorin, is a flavonoid glycoside with the chemical formula C27H30O16. It is a member of the kaempferol group of flavonoids, which are widely distributed in the plant kingdom and have been shown to exhibit various biological activities, including antioxidant, anti-inflammatory, and anticancer effects. KRG is typically extracted from plant materials, such as leaves, flowers, and fruits, using various solvent-based extraction methods.
KRG is a yellowish-brown powder that is soluble in water and methanol but insoluble in chloroform and ether. It has a molecular weight of 610.51 g/mol and a melting point of 214-216 °C. Its chemical structure is characterized by a kaempferol aglycone core attached to a rhamnose and a glucose moiety via glycosidic bonds.
KRG can be synthesized using various chemical and enzymatic methods, including glycosylation reactions, enzyme-catalyzed reactions, and chemical modifications of natural kaempferol glycosides. The synthesized compounds can be characterized using various analytical methods, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), high-performance liquid chromatography (HPLC), and Fourier-transform infrared spectroscopy (FTIR).
KRG can be quantified using various analytical methods, including HPLC, ultra-performance liquid chromatography (UPLC), and LC/MS-ELSD. These methods provide accurate and sensitive measurements of KRG concentrations in different samples, such as plant extracts, food products, and biological fluids.
KRG has been shown to exhibit various biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects. It has been reported to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, colon, and liver cancer cells. It has also been shown to reduce oxidative stress and inflammation in various animal models, including diabetic rats and mice with induced colitis.
KRG has been shown to have low toxicity in various in vitro and in vivo studies. However, further studies are needed to evaluate its potential toxicity and safety in human subjects, including its pharmacokinetics, metabolism, and adverse effects.
KRG has various applications in scientific experiments, including its use as a standard reference compound, a natural antioxidant, and a biological probe for studying cellular signaling pathways. It can also be used as a potential drug candidate for the treatment of various diseases, such as cancer, inflammation, and neurodegenerative disorders.
KRG is currently an active area of research in various fields, including natural product chemistry, pharmacology, and biomedical engineering. Recent studies have focused on its synthesis, characterization, biological activities, and potential applications in medicine and biotechnology.
KRG has potential implications in various fields of research and industry, including drug discovery, functional food development, and biomedical engineering. Its antioxidant and anti-inflammatory properties make it a promising candidate for the development of natural health products and supplements. Its anticancer and neuroprotective effects also make it a potential therapeutic agent for the treatment of various diseases.
Despite the promising biological activities and potential applications of KRG, several limitations need to be addressed in future research. These include its low bioavailability, limited solubility, and potential toxicity. Future research should focus on developing more efficient and safe delivery systems for KRG, as well as evaluating its pharmacokinetics, metabolism, and pharmacodynamics. Additional studies are also needed to explore its potential applications in regenerative medicine, tissue engineering, and drug delivery.
1. Investigation of new synthetic methods for KRG with enhanced yield and purity.
2. Development of novel delivery systems to improve the bioavailability and penetration of KRG.
3. Investigating the mechanisms underlying the neuroprotective effects of KRG and their potential applications in treating neurodegenerative disorders.
4. Identification of new potential targets for KRG in cancer cells and evaluating its combination therapy with other chemotherapeutic agents.
5. Studying the potential applications of KRG in the development of novel biomaterials for tissue engineering and regenerative medicine.
6. Exploration of the potential applications of KRG and its derivatives in drug delivery and targeted therapy.
7. Evaluation of the toxicological effects of KRG in human subjects and its potential long-term side effects.
8. Development of large-scale production methods for KRG to meet the growing demand in industry and medicine.
9. Investigation of the effects of KRG on gut microbiota and its potential applications in preventing and treating gut-related disorders.
10. Studying the potential antioxidant and anti-inflammatory effects of KRG in skin health and cosmetics.

XLogP3

-2.7

Dates

Modify: 2024-04-14

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